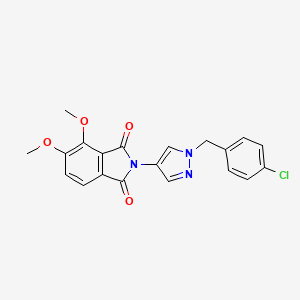

2-(1-(4-chlorobenzyl)-1H-pyrazol-4-yl)-4,5-dimethoxyisoindoline-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(1-(4-chlorobenzyl)-1H-pyrazol-4-yl)-4,5-dimethoxyisoindoline-1,3-dione is a complex organic compound that has garnered interest in various fields of scientific research

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(4-chlorobenzyl)-1H-pyrazol-4-yl)-4,5-dimethoxyisoindoline-1,3-dione typically involves multi-step organic reactionsThe final step often involves the formation of the isoindoline-dione structure through condensation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs .

Analyse Des Réactions Chimiques

Types of Reactions

2-(1-(4-chlorobenzyl)-1H-pyrazol-4-yl)-4,5-dimethoxyisoindoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.

Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the chlorobenzyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions often result in the replacement of the chlorobenzyl group with other functional groups .

Applications De Recherche Scientifique

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research and development.

Antitumor Activity

Numerous studies have highlighted the antitumor potential of this compound:

- In vitro Studies : The compound has shown significant cytotoxic effects against various cancer cell lines. For example, it inhibited the proliferation of breast cancer cells in a dose-dependent manner.

- In vivo Studies : In mouse xenograft models, the compound effectively suppressed tumor growth at low dosages, indicating a favorable therapeutic window for clinical applications.

Neuroprotective Effects

Emerging evidence suggests that the compound may possess neuroprotective properties:

- It has been shown to reduce oxidative stress in neuronal cells and may help mitigate conditions like Alzheimer's disease by inhibiting amyloid-beta aggregation.

Table 1: Summary of Biological Activities

| Activity Type | Model Type | Effect Observed | Reference |

|---|---|---|---|

| Antitumor | In vitro | Cytotoxicity against breast cancer cell lines | |

| Antitumor | In vivo | Tumor growth inhibition in mouse xenograft models | |

| Neuroprotective | Cell culture | Reduction of oxidative stress |

Case Study 1: Antitumor Efficacy

A study published in PubMed evaluated the efficacy of this compound on human breast cancer cells. Results indicated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through caspase activation.

Case Study 2: Neuroprotection in Alzheimer's Model

Another investigation explored the neuroprotective effects of the compound in an Alzheimer's disease model using SH-SY5Y neuroblastoma cells. Findings revealed that the compound reduced amyloid-beta-induced cytotoxicity and improved cell viability, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Applications in Drug Development

Given its promising biological activities, this compound is being explored for its potential use in drug development:

- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects, making it relevant for conditions characterized by chronic inflammation.

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures have demonstrated antimicrobial properties, warranting further exploration of this compound's efficacy against various pathogens.

Material Science Applications

In addition to its biological applications, this compound's unique chemical structure makes it suitable for material science applications:

- Synthesis of Novel Materials : The compound can serve as a building block for synthesizing more complex molecules with tailored properties for specific applications in materials science.

Mécanisme D'action

The mechanism of action of 2-(1-(4-chlorobenzyl)-1H-pyrazol-4-yl)-4,5-dimethoxyisoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-chlorobenzyl chloride: Shares the chlorobenzyl group but lacks the pyrazole and isoindoline-dione structures.

Cinnamides and cinnamates: Similar in having aromatic rings and potential biological activities but differ in their core structures and functional groups.

Uniqueness

2-(1-(4-chlorobenzyl)-1H-pyrazol-4-yl)-4,5-dimethoxyisoindoline-1,3-dione is unique due to its combination of a pyrazole ring, chlorobenzyl group, and dimethoxyisoindoline moiety.

Activité Biologique

The compound 2-(1-(4-chlorobenzyl)-1H-pyrazol-4-yl)-4,5-dimethoxyisoindoline-1,3-dione is a pyrazole derivative that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and pharmacological applications based on diverse research findings.

Synthesis

The synthesis of pyrazole derivatives typically involves the reaction of substituted phenyl hydrazines with various carbonyl compounds. The specific synthetic route for the target compound involves the following steps:

- Formation of Pyrazole Ring : The initial step includes the reaction of 4-chlorobenzyl hydrazine with an appropriate carbonyl compound.

- Isoindoline Core Formation : Following the formation of the pyrazole ring, a dimethoxy isoindoline structure is introduced through cyclization reactions.

- Final Modification : The final product is obtained through specific functional group modifications to enhance biological activity.

Antioxidant Properties

Research indicates that pyrazole derivatives exhibit significant antioxidant activities. In vitro studies have shown that these compounds can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

Anti-inflammatory Activity

The compound has demonstrated notable anti-inflammatory properties. It has been shown to inhibit key inflammatory mediators and pathways, such as COX enzymes. A comparative study indicated that derivatives similar to this compound exhibited lower gastrointestinal toxicity while maintaining anti-inflammatory efficacy compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like phenylbutazone .

Analgesic Effects

In addition to anti-inflammatory activity, this pyrazole derivative has been evaluated for analgesic effects. Preclinical studies suggest that it can effectively reduce pain in animal models, indicating its potential use as an analgesic agent .

Carbonic Anhydrase Inhibition

Recent studies have explored the inhibition of carbonic anhydrases (CAs) by pyrazole derivatives. The target compound was found to exhibit inhibitory activity against various CA isoforms, particularly CA IX and XII, which are implicated in cancer progression. The inhibition constants (KIs) for these isoforms were reported in the nanomolar range, highlighting its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:

- Substituent Effects : The presence of electron-withdrawing groups (like chloro groups) enhances the activity against inflammatory pathways.

- Hydrophobic Interactions : The hydrophobic surface area and dipole moment play significant roles in determining the bioactivity profiles of pyrazole derivatives .

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

- A study on a series of pyrazolone derivatives revealed strong anti-inflammatory and analgesic activities with minimal side effects compared to traditional NSAIDs .

- Another investigation focused on the molecular docking of pyrazole derivatives against various targets, confirming their potential as multifunctional agents with antioxidant and anticancer properties .

Propriétés

IUPAC Name |

2-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-4,5-dimethoxyisoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN3O4/c1-27-16-8-7-15-17(18(16)28-2)20(26)24(19(15)25)14-9-22-23(11-14)10-12-3-5-13(21)6-4-12/h3-9,11H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLYKKKXUKJIIAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=O)N(C2=O)C3=CN(N=C3)CC4=CC=C(C=C4)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.